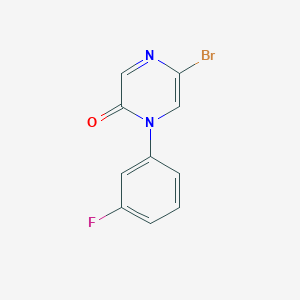

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Beschreibung

BenchChem offers high-quality 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-1-(3-fluorophenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-9-6-14(10(15)5-13-9)8-3-1-2-7(12)4-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBGYNMQEHDAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(N=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one synthesis pathway

An in-depth technical analysis and synthetic methodology for the preparation of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one , a highly functionalized heterocyclic scaffold with profound utility in medicinal chemistry and drug discovery.

Executive Summary & Strategic Rationale

Pyrazine derivatives, particularly functionalized pyrazinones, are privileged scaffolds in modern pharmacology, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting metabolic disorders[1]. The target molecule, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one , presents a unique synthetic challenge due to its ambident nucleophilic character (N vs. O reactivity) and the presence of a reactive C5-bromo substituent.

The strategic logic for this synthesis prioritizes orthogonality and regiocontrol . Classical nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed Buchwald-Hartwig aminations risk undesired insertion into the C5-Br bond. To circumvent this, we deploy a three-step de novo functionalization route:

-

Electrophilic Bromination of a commercially available pyrazine precursor.

-

Diazotization-Hydrolysis to install the pyrazinone core.

-

Copper-Catalyzed Chan-Lam N-Arylation to selectively install the 3-fluorophenyl group at N1 while preserving the C5-Br bond for downstream cross-coupling applications.

Retrosynthetic Analysis & Mechanistic Causality

The retrosynthetic disconnection of the target molecule relies on the selective N-arylation of 5-bromopyrazin-2(1H)-one.

-

Why Chan-Lam Coupling? Pyrazin-2(1H)-ones exist in tautomeric equilibrium with pyrazin-2-ols, presenting both nitrogen and oxygen as potential nucleophiles. Copper(II)-mediated Chan-Lam coupling using arylboronic acids is kinetically driven to favor N-arylation over O-arylation. Furthermore, unlike Pd(0) catalysts, Cu(II)/Cu(III) species do not readily undergo oxidative addition into aryl bromides at room temperature, ensuring the C5-Br bond remains intact.

-

Why Concentrated Sulfuric Acid in Step 2? The pyrazine ring is highly electron-deficient. Standard aqueous diazotization conditions (HCl/NaNO2) fail because the amine is too poorly nucleophilic to attack the nitrosonium ion (NO+). Concentrated H2SO4 is required to fully protonate the system and generate a highly concentrated, reactive NO+ pool[2].

-

Why NBS over Br2? Direct bromination using elemental bromine often leads to over-bromination (e.g., 3,5-dibromopyrazin-2-amine). N-Bromosuccinimide (NBS) in dichloromethane provides a controlled, slow release of electrophilic bromine, ensuring strict regioselectivity at the C5 position (para to the amine directing group)[3].

Synthetic Workflow for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the integrity of the synthetic pathway.

Step 1: Regioselective Electrophilic Bromination

Objective: Synthesis of 5-bromopyrazin-2-amine from 2-aminopyrazine.

-

Preparation: Suspend 2-aminopyrazine (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM) (250 mL) under an inert nitrogen atmosphere[2].

-

Addition: Cool the reaction vessel to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 equiv, 105 mmol) portion-wise over 30 minutes to control the exothermic generation of the bromonium ion[3],[2].

-

Propagation: Allow the mixture to slowly warm to room temperature and stir for 24 hours.

-

Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (lower Rf) should disappear, replaced by a single major product spot.

-

Workup: Quench the reaction by adding a saturated aqueous solution of Na2CO3 (200 mL) to neutralize succinimide byproducts[2]. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Analytical Confirmation: LC-MS should reveal an isotopic doublet at m/z 174 and 176 [M+H]+, characteristic of a single bromine atom.

Step 2: Diazotization and Hydrolysis

Objective: Conversion of 5-bromopyrazin-2-amine to 5-bromopyrazin-2(1H)-one.

-

Nitrosating Agent Generation: In a highly controlled setup, add sodium nitrite (NaNO2) (1.5 equiv) portion-wise to concentrated H2SO4 at 0 °C. Stir until fully dissolved, generating the nitrosonium (NO+) active species[2].

-

Addition: Cool the acidic solution to < 5 °C. Slowly add a pre-mixed solution of 5-bromopyrazin-2-amine in concentrated H2SO4 dropwise to maintain the internal temperature below 5 °C[2].

-

Hydrolysis: Stir the mixture at 5 °C for 30 minutes to ensure complete diazonium salt formation, then warm to 40 °C for 2 hours to drive the hydrolysis of the diazonium intermediate to the corresponding pyrazinone/pyrazin-2-ol[2].

-

Workup: Carefully pour the highly acidic mixture over crushed ice. Extract the aqueous phase extensively with ethyl acetate (3 x 250 mL). Dry the combined organics over Na2SO4 and concentrate.

-

Analytical Confirmation: IR spectroscopy should show a strong C=O stretching frequency around 1650 cm⁻¹, confirming the tautomeric shift to the pyrazinone form.

Step 3: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Selective N1-arylation to yield 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

-

Reaction Assembly: In a round-bottom flask open to the air, combine 5-bromopyrazin-2(1H)-one (1.0 equiv), (3-fluorophenyl)boronic acid (2.0 equiv), and anhydrous Cu(OAc)2 (0.2 equiv) in DCM (0.1 M concentration).

-

Base Addition: Add anhydrous pyridine (2.0 equiv). The solution will rapidly turn deep blue/green, indicating the formation of the active Cu(II)-pyridine complex.

-

Oxidative Coupling: Equip the flask with an O2 balloon to ensure a constant supply of oxidant. Stir vigorously at room temperature for 24-36 hours.

-

Mechanism Check: The O2 is critical. The transmetalated Cu(II)-aryl species binds the pyrazinone nitrogen. However, reductive elimination from Cu(II) is spin-forbidden and slow. O2 oxidizes the complex to a highly reactive Cu(III) intermediate, which rapidly undergoes reductive elimination to form the C-N bond.

-

Workup & Purification: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1N HCl to remove residual pyridine, followed by brine. Purify via silica gel flash chromatography (gradient elution: DCM to 5% MeOH/DCM).

-

Analytical Confirmation: 19F NMR should display a distinct multiplet around -112 ppm. 1H NMR will show the characteristic downfield shift of the pyrazinone protons (C3-H and C6-H) as doublets with a small J-coupling (~1.5 Hz).

Copper-Catalyzed Chan-Lam N-Arylation Catalytic Cycle

Quantitative Data Summary

The following table summarizes the critical reaction parameters, expected yields, and purification methodologies for the three-step sequence.

| Step | Reaction Type | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield | Purification Method |

| 1 | Electrophilic Bromination | NBS, DCM | 0 → 25 | 24 | 80 - 85% | Aqueous Workup (Na2CO3) |

| 2 | Diazotization / Hydrolysis | NaNO2, conc. H2SO4 | 0 → 40 | 2.5 | 70 - 75% | Extraction (EtOAc) |

| 3 | Chan-Lam N-Arylation | Ar-B(OH)2, Cu(OAc)2, Pyridine, O2 | 25 | 24 - 36 | 60 - 65% | Silica Flash Chromatography |

References

-

[2] Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research (JOCPR). 2

-

[3] Peripheral engineering of Ir(III) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates for blue organic light emitting diodes. RSC Publishing. 3

-

[1] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. 1

Sources

Topic: 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2(1H)-pyrazinone core is a privileged heterocyclic scaffold that features prominently in a wide array of natural products and synthetic bioactive molecules, including approved drugs like the antiviral Favipiravir.[1][2] Its inherent structural features and synthetic tractability make it a cornerstone for medicinal chemistry programs. This guide focuses on a particularly valuable derivative, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one , presenting it not as a final product, but as a strategic starting point for the development of diverse structural analogs. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing a wide range of substituents via modern cross-coupling reactions, while the 1-(3-fluorophenyl) moiety provides a critical element for modulating target engagement and pharmacokinetic properties. We will explore the strategic design, synthesis, and biological evaluation of its analogs, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The 2(1H)-Pyrazinone Core: A Foundation of Biological Activity

The pyrazinone ring system is a recurring motif in molecules with significant biological activities, ranging from antimicrobial and antifungal to kinase inhibition and antiviral properties.[2][3] Natural products like deoxyaspergillic acid and arglecin laid the groundwork, demonstrating the scaffold's ability to interact with biological targets.[1][4] In synthetic drug discovery, this core has been successfully exploited to create potent inhibitors of various enzymes, such as p38α MAP kinase, which is implicated in inflammatory diseases.[3]

The subject of this guide, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, is a synthetically powerful intermediate. Its structure combines three key features for analog development:

-

A Reactive Handle (C5-Br): The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of aryl, heteroaryl, alkyl, and other functional groups.

-

A Modulatory Moiety (N1-Aryl): The 3-fluorophenyl group is a well-established feature in medicinal chemistry. The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can block metabolic oxidation, improving the drug's pharmacokinetic profile.[5]

-

A Stable Core: The pyrazinone ring itself provides a rigid and stable framework upon which to build molecular complexity.

Strategic Design of Structural Analogs

The primary goal of creating analogs is to systematically probe the structure-activity relationship (SAR) to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For the 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one scaffold, modifications can be strategically targeted to several key positions.

The logical relationship for analog design is visualized below. The core scaffold is the central point from which various diversification strategies emanate, each aimed at probing a specific region of chemical space to enhance biological activity and drug-like properties.

Caption: Logical workflow for analog design and optimization.

Synthetic Strategies and Methodologies

A robust and flexible synthetic platform is crucial for generating a diverse library of analogs. The synthesis can be logically divided into two phases: construction of the core scaffold and its subsequent diversification.

Synthesis of the 1-Aryl-3,5-dihalopyrazin-2(1H)-one Precursor

One of the most efficient methods for constructing the pyrazinone ring involves the reaction of an α-aminonitrile with an oxalyl halide.[1][2] This approach allows for the installation of the N1-substituent early in the synthetic sequence.

Caption: Workflow for synthesizing the di-halo pyrazinone precursor.

Protocol 3.1: Synthesis of 3,5-Dibromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

-

Part A: Synthesis of 2-((3-Fluorophenyl)amino)acetonitrile (Strecker Reaction)

-

To a stirred solution of 3-fluoroaniline (1.0 eq) in methanol at 0 °C, add a 37% aqueous solution of formaldehyde (1.1 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-aminonitrile is often used in the next step without further purification.

-

Causality Insight: The Strecker reaction is a robust method for forming α-aminonitriles. Using TMSCN is often safer and more efficient than using KCN/HCN sources. The initial formation of the imine from the aniline and aldehyde is the rate-limiting step.

-

-

-

Part B: Cyclization to form 3,5-Dibromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

-

Dissolve the crude α-aminonitrile from Part A in toluene.

-

Add oxalyl bromide (2.5 eq) dropwise at room temperature. Caution: This reaction releases CO, CO2, and HBr gas and must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it over ice water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the desired product.

-

Causality Insight: An excess of oxalyl bromide is required. The first equivalent reacts to form the pyrazinone ring, while the second equivalent acts as a halogenating agent to install the bromine at the C3 position.[1] Toluene is a suitable high-boiling, non-polar solvent for this transformation.

-

-

Diversification via Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent is the key to analog generation. Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.

Protocol 3.2: Representative Suzuki Coupling for C5-Arylation

-

To a microwave vial, add 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes. Alternatively, the reaction can be heated conventionally at 80-90 °C for several hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute it with ethyl acetate and water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography or preparative HPLC to obtain the final analog.

-

Causality Insight: The choice of catalyst, base, and solvent is critical for success. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The aqueous base is required to activate the boronic acid for transmetalation to the palladium center. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Biological Evaluation and Screening Cascade

Once a library of analogs is synthesized, a systematic biological evaluation is required. The specific assays will depend on the therapeutic target, but a general screening cascade can be established to identify promising candidates. Given the prevalence of pyrazinones as kinase inhibitors, we will use this as a representative example.[3]

Caption: A typical screening cascade for evaluating novel inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Prepare a series of dilutions of the test compounds (analogs) in DMSO.

-

In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP to a buffer solution.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at room temperature for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add a detection reagent that contains a luciferase. This reagent stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validating System: This protocol includes positive and negative controls to ensure the assay is performing correctly. The dose-response curve provides a robust measure of potency, and the results should be reproducible across multiple experiments.

-

Protocol 4.2: Cellular Viability Assay (MTT Assay)

-

Seed cancer cells (or another relevant cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a set period (e.g., 72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Self-Validating System: The inclusion of untreated and vehicle-treated controls establishes the baseline for 100% viability. A known cytotoxic agent can be used as a positive control.

-

Structure-Activity Relationship (SAR) Analysis

The data gathered from the screening cascade allows for the elucidation of the SAR. By comparing the biological activity of analogs with their structural modifications, researchers can identify key features that drive potency and selectivity.

Table 1: Hypothetical SAR Data for C5-Substituted Analogs against "Kinase X"

| Compound ID | C5-Substituent (R) | Kinase X IC50 (nM) | Cell Viability GI50 (µM) |

| Core | -Br | >10,000 | >50 |

| Analog-1 | -Phenyl | 850 | 15.2 |

| Analog-2 | -4-Methoxyphenyl | 420 | 8.1 |

| Analog-3 | -4-Chlorophenyl | 910 | 18.5 |

| Analog-4 | -Thiophen-2-yl | 250 | 4.5 |

| Analog-5 | -Pyridin-4-yl | 110 | 1.8 |

| Analog-6 | -Methyl | 5,600 | >50 |

SAR Insights from Table 1:

-

Requirement for an Aromatic Substituent: Replacing the bromine with aromatic rings (Analogs 1-5) dramatically increases potency compared to the core or a small alkyl group (Analog-6). This suggests a key π-π stacking or hydrophobic interaction in the kinase's active site.

-

Electronic Effects: The electron-donating methoxy group (Analog-2) is more favorable than the electron-withdrawing chloro group (Analog-3), suggesting the binding pocket is sensitive to the electronic nature of the substituent.

-

Heteroaromatics are Favorable: Both thiophene (Analog-4) and pyridine (Analog-5) show improved potency. The nitrogen in the pyridine ring of Analog-5 may be acting as a hydrogen bond acceptor, leading to the most potent compound in this series. This is a common strategy in kinase inhibitor design.

-

Correlation of Potency: There is a good correlation between the biochemical (IC50) and cellular (GI50) potency, suggesting the compounds have reasonable cell permeability and are not being immediately effluxed.

Conclusion and Future Directions

The 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one scaffold is a highly valuable starting point for medicinal chemistry campaigns. Its facile synthesis and the versatility of the C5-bromo position for diversification through modern cross-coupling chemistry allow for the rapid generation of extensive analog libraries. A systematic approach to design, synthesis, and biological evaluation, as outlined in this guide, can efficiently map the structure-activity landscape.

Future efforts should focus on exploring a wider range of C5-substituents, including sp³-hybridized fragments via Suzuki or Negishi coupling, and amino groups via Buchwald-Hartwig amination. Furthermore, modifications to the N1-aryl ring, such as altering the position of the fluorine or introducing other substituents, could further refine the pharmacological profile. The integration of computational modeling and structure-based design will be instrumental in guiding these next steps toward the discovery of novel and effective therapeutic agents.

References

-

Brea, R., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1629-1662. [Link]

-

Deshmukh, M. B., et al. (2014). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 837-844. [Link]

-

Brea, R., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

-

Brea, R., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

-

Barot, K. P., et al. (2016). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 706-716. [Link]

-

Scott, R. W., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. [Link]

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazinone Scaffold in Modern Drug Discovery: A Technical Whitepaper on Synthesis, Biological Activity, and Target Modulation

Executive Summary

The 2(1H)-pyrazinone scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Unlike fully aromatic pyrazines, the single oxidation state of the pyrazinone ring imparts a unique, non-aromatic heterocyclic character that functions as an exceptional hydrogen bond donor and acceptor[1]. This dual capability allows pyrazinones to mimic peptide bonds, intercalate into kinase hinge regions, and disrupt protein-protein interactions. This whitepaper provides an in-depth technical analysis of pyrazinone derivatives, detailing their synthetic assembly, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for target evaluation.

Pharmacophore Rationale and Structural Versatility

In drug design, the physicochemical properties of the core scaffold dictate both target affinity and pharmacokinetic viability. The 2(1H)-pyrazinone core is highly functionalizable at the N-1, C-3, C-5, and C-6 positions[2].

The strategic advantage of pyrazinones lies in their bioisosterism. They frequently serve as bioisosteres for amides, pyrimidines, and phenol rings, allowing medicinal chemists to tune lipophilicity and topological polar surface area (TPSA) without compromising binding affinity[3]. This has led to the successful development of pyrazinone-based therapeutics across diverse indications, from viral RNA polymerase inhibitors (e.g., Favipiravir) to novel dual-kinase inhibitors[1][4].

Synthetic Methodologies for Pyrazinone Core Assembly

To harness the therapeutic potential of pyrazinones, robust and scalable synthetic routes are required. The selection of a synthetic pathway is dictated by the desired substitution pattern and the necessity to preserve stereocenters from chiral precursors.

The Jones, Karmas, and Spoerri Method

One of the most reliable approaches for constructing 3,6-disubstituted 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[2]. Causality in Design: This method is favored because it establishes the N-1/C-6 and N-4/C-5 bonds simultaneously. By utilizing natural or unnatural α-amino acid amides, chemists can dictate the stereochemistry and steric bulk at the C-3 position, which is often critical for occupying specific hydrophobic pockets in target proteins[2].

Multicomponent Ugi/Staudinger/Aza-Wittig Sequences

For high-throughput library generation, four-component Ugi reactions combined with Staudinger/Aza-Wittig isomerizations are utilized[5]. Causality in Design: Multicomponent reactions (MCRs) maximize atom economy and allow for the rapid generation of polysubstituted pyrazin-2(1H)-ones. The Aza-Wittig step specifically drives the intramolecular cyclization thermodynamically, overcoming the entropic barriers of forming highly substituted rings[5].

Protocol 1: Self-Validating Synthesis of 3,5-Dichloro-2(1H)-pyrazinones

This protocol utilizes an α-aminonitrile intermediate, ensuring high regioselectivity.

-

Strecker Reaction (Intermediate Formation): React a primary amine, an aldehyde, and trimethylsilyl cyanide (TMSCN) in a controlled environment to yield the α-aminonitrile. Control Check: Monitor via LC-MS; proceed only when the primary amine peak is <5% to prevent side-product formation.

-

Acid-Catalyzed Cyclization: Treat the α-aminonitrile with an excess of oxalyl chloride in toluene at 70–100 °C for 4–6 hours[2]. Causality: Oxalyl chloride acts as both the C-2/C-3 carbon source and the chlorinating agent. The elevated temperature provides the activation energy required for the acyl chloride to attack the nitrile nitrogen, forcing ring closure.

-

Quench and Workup: Quench the reaction slowly with anhydrous methanol at 0 °C to neutralize unreacted oxalyl chloride, preventing violent exotherms that could degrade the heterocyclic core.

-

Validation System: Purify via flash chromatography. Validate structural integrity using 1H-NMR (checking for the absence of the nitrile carbon shift at ~118 ppm and the appearance of the pyrazinone carbonyl at ~155 ppm) and HRMS (confirming the exact mass and the characteristic 3:1 isotopic pattern indicative of a monochlorinated species if one chlorine is substituted later)[5].

Biological Targets and Quantitative SAR

Pyrazinone derivatives exhibit a broad spectrum of biological activities. Recent literature highlights their efficacy as kinase inhibitors, antimicrobial agents, and epigenetic modulators[1][4][6].

Table 1: Quantitative Pharmacological Activity of Key Pyrazinone Derivatives

| Compound / Derivative | Primary Target / Mechanism | Indication | Quantitative Metric (IC50 / MIC) |

| Favipiravir (10) | Viral RNA Polymerase | Influenza A/B, Ebola | IC50: Sub-micromolar (Strain dependent) |

| BMS-764459 (11) | CRF1 Receptor Antagonist | Depression / Anxiety | IC50: Potent nanomolar range |

| Compound 9q | PI3Kα / HDAC6 Dual Inhibition | Leukemia (MV4-11 cells) | PI3Kα IC50: 372 nM HDAC6 IC50: 4.5 nM Cell Proliferation: 0.093 μM |

| MR7S4-F3 | Bacterial Cell Wall/Membrane | MRSA Infections | MIC: 4–16 µg/mL |

| Compound 45 | PIM-1 / PIM-2 Kinases | Oncology | PIM-1 IC50: 0.003 μM PIM-2 IC50: 0.073 μM |

Data synthesized from references[1][2][4][6].

Mechanistic Deep-Dive: Dual PI3K/HDAC Inhibition

The rational design of dual inhibitors represents a sophisticated strategy to overcome drug resistance in oncology. Compound 9q, a rationally designed pyrazin-2(1H)-one derivative, acts as a dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6)[4].

Structural Rationale: The pyrazinone core acts as the hinge-binding motif for PI3Kα, forming critical hydrogen bonds with the valine residue in the ATP-binding pocket. Simultaneously, a solvent-exposed linker extends from the pyrazinone ring, terminating in a hydroxamic acid group that chelates the zinc ion in the catalytic tunnel of HDAC6[4].

Modulation of the PI3K/AKT and HDAC6 pathways by pyrazinone-based dual inhibitors.

Experimental Protocol: Kinase Inhibition & Cellular Validation

To ensure the trustworthiness of biological data, screening protocols must be self-validating, ruling out assay interference (such as compound aggregation or auto-fluorescence).

Protocol 2: Self-Validating TR-FRET Kinase Assay & Flow Cytometry

This workflow evaluates target engagement and functional phenotypic response.

-

TR-FRET Biochemical Assay (Target Engagement):

-

Setup: Incubate recombinant PI3Kα with the pyrazinone derivative, ATP, and a biotinylated PIP2 substrate in a 384-well plate.

-

Detection: Add Europium-labeled anti-phospho-PIP3 antibody and Streptavidin-APC.

-

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Pyrazinone heterocycles often exhibit intrinsic fluorescence. TR-FRET introduces a time delay (e.g., 50 µs) before reading the emission, effectively gating out the short-lived auto-fluorescence of the drug candidate, preventing false positives[4].

-

Validation: Calculate the Z'-factor using DMSO (negative control) and a known PI3K inhibitor like Alpelisib (positive control). A Z'-factor > 0.6 validates the assay's robustness.

-

-

Orthogonal Cellular Validation (Western Blotting):

-

Treat MV4-11 leukemia cells with the IC50 concentration of the compound for 24 hours.

-

Lyse cells and probe for p-AKT (Ser473) and acetyl-α-tubulin.

-

Causality: Biochemical potency does not guarantee cellular permeability. Western blotting proves that the pyrazinone derivative crosses the lipid bilayer and engages both PI3K and HDAC6 inside the cell[4].

-

-

Phenotypic Validation (Flow Cytometry):

-

Stain treated cells with Propidium Iodide (PI) and Annexin V-FITC.

-

Validation: Analyze via flow cytometry to confirm cell cycle arrest at the G2/M phase and induction of apoptosis, directly linking the biochemical mechanism to the desired therapeutic phenotype[4].

-

Conclusion

The 2(1H)-pyrazinone scaffold is far more than a simple structural curiosity; it is a highly programmable core that enables the precise spatial arrangement of pharmacophores. By leveraging advanced synthetic methodologies like the Jones method and multicomponent reactions, medicinal chemists can rapidly explore chemical space. As demonstrated by emerging dual PI3K/HDAC inhibitors and anti-MRSA agents, pyrazinones will continue to serve as foundational building blocks for next-generation targeted therapies.

References

- 2(1H)

- A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon Source: MDPI URL

- Source: PMC / National Institutes of Health (NIH)

- Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors Source: Bioorganic & Medicinal Chemistry / ResearchGate URL

- Four-Component Synthesis of Polysubstituted Pyrazin-2(1H)

- Source: PMC / National Institutes of Health (NIH)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Targets of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Abstract

The pyrazinone scaffold is a privileged heterocyclic motif found in numerous bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The novel compound, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, represents a promising but uncharacterized entity for which the therapeutic targets remain unknown. This guide presents a comprehensive, multi-faceted strategy for the systematic identification, validation, and mechanistic elucidation of its potential molecular targets. We provide a hypothesis-driven framework based on the known pharmacology of related pyrazine and pyrazinone structures, coupled with an unbiased, phenotypic-first target deconvolution strategy. Detailed, field-tested protocols for key experimental workflows—from chemoproteomics to biochemical and cell-based validation assays—are provided to guide researchers in drug discovery and development. The overarching goal is to furnish a robust methodological roadmap for transforming a novel chemical entity into a validated lead compound with a well-defined mechanism of action.

Introduction: The Therapeutic Potential of the Pyrazinone Core

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the pyrazinone ring system is a recurring structural feature in natural products and synthetic molecules with potent biological effects.[3] Derivatives of the broader pyrazine class have been reported to exert anticancer effects through diverse mechanisms, including the inhibition of critical signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus kinases (JAKs), and components of the PI3K/AKT/mTOR pathway.[4][5][6] Furthermore, pyrazinone and structurally related pyridazinone analogs have demonstrated significant anti-inflammatory activity, often by modulating pathways like NF-κB or inhibiting enzymes such as p38α MAP kinase and phosphodiesterase type 4 (PDE4).[2][7][8] Some related pyrazoline compounds have also been explored for their potential in treating neurodegenerative disorders by targeting enzymes like acetylcholinesterase (AChE).[9][10]

The subject of this guide, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, combines this promising pyrazinone core with a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity, and a bromine atom, which can serve as a handle for further chemical modification or participate in halogen bonding with a target protein. Given its uncharacterized nature, a systematic investigation is required to uncover its molecular targets and therapeutic potential. This document outlines a logical, integrated workflow designed for this purpose, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Phase I: Hypothesis-Driven Target Exploration

Based on the extensive literature on pyrazinone-related scaffolds, we can formulate several primary hypotheses regarding the potential therapeutic class of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one. This initial phase involves screening the compound against well-defined target families to rapidly assess these possibilities.

Hypothesis A: Kinase Inhibition in Oncology

A primary mechanism of action for many pyrazine derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[4]

-

Rationale: The compound's structure is consistent with ATP-competitive kinase inhibitors. Key oncogenic kinase families frequently targeted by pyrazines include VEGFR, JAK/STAT, and PI3K/mTOR.[4][5][6]

-

Experimental Approach: Screen the compound against a commercially available panel of recombinant human kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 10 µM) to identify initial hits. Follow up with dose-response assays for any kinase showing >50% inhibition to determine IC50 values.

Hypothesis B: Modulation of Key Inflammatory Mediators

The pyrazinone and pyridazinone cores are known to be effective anti-inflammatory agents.[7][11]

-

Rationale: Chronic inflammation is a driver of numerous diseases. Key enzymatic targets in inflammation include cyclooxygenases (COX-1/COX-2), phosphodiesterases (PDEs), and kinases like p38α MAPK.[12][13][14]

-

Experimental Approach: Perform in vitro enzymatic assays for COX-1/COX-2, PDE4, and p38α MAPK. Additionally, utilize a cell-based assay, such as measuring lipopolysaccharide (LPS)-induced NF-κB activation in monocytic cell lines, to assess effects on inflammatory signaling pathways.[8]

Hypothesis C: Inhibition of Neurological Targets

Certain nitrogen-containing heterocyclic compounds, particularly pyrazolines, have shown promise in the context of neurodegenerative diseases.[9][10]

-

Rationale: Inhibition of enzymes like acetylcholinesterase (AChE) is a validated strategy for Alzheimer's disease, while monoamine oxidase B (MAO-B) inhibition is relevant for Parkinson's disease.[10][15]

-

Experimental Approach: Conduct enzymatic assays to evaluate the inhibitory activity of the compound against human AChE and MAO-A/MAO-B.

Phase II: Unbiased Target Deconvolution

If hypothesis-driven screening yields no potent targets, or if the compound was identified through a phenotypic screen (e.g., a screen for cancer cell death without a known target), an unbiased approach is essential to identify its molecular target(s).[16][17] The primary strategy is to use the compound as a "bait" to capture its binding partners from a complex biological sample.

Target Deconvolution Workflow

The most robust and widely used method for this purpose is affinity chromatography coupled with mass spectrometry (chemoproteomics).[18][19] This approach physically isolates the target proteins based on their binding to an immobilized version of the compound.

Caption: Workflow for Target Deconvolution via Affinity Chromatography.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This protocol provides a framework for identifying protein targets that directly bind to 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

1. Probe Synthesis and Immobilization:

- Causality: A linker must be attached to the parent compound at a position that does not disrupt its core pharmacophore, to allow immobilization without abolishing target binding. The bromine at position 5 is an ideal site for derivatization via a reaction like a Suzuki coupling to introduce an aliphatic amine or carboxylic acid linker.

- Synthesize an analog containing a terminal functional group (e.g., -NH2 or -COOH).

- Covalently attach the synthesized probe to N-hydroxysuccinimide (NHS)-activated sepharose beads according to the manufacturer's protocol, creating the affinity matrix. Prepare control beads (no compound) in parallel.

2. Protein Extraction:

- Culture a relevant human cell line (e.g., a cancer cell line sensitive to the compound) to a high density (~5x10^8 cells).

- Harvest cells and lyse them in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

- Centrifuge the lysate at high speed to pellet debris and collect the clear supernatant. Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

- Incubate the cell lysate (~10-20 mg of total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

- Self-Validation: A competitive elution control should be run in parallel. Here, another aliquot of lysate is pre-incubated with an excess of the free, non-immobilized parent compound before incubation with the affinity matrix. A true target will show reduced binding to the beads in this condition.

- Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

- Elute the bound proteins from the beads using an appropriate method, such as boiling in SDS-PAGE loading buffer.

- Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample.

- Excise the protein band, perform in-gel trypsin digestion, and extract the resulting peptides.

5. LC-MS/MS Analysis:

- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Search the resulting spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins.

- Data Interpretation: True targets should be significantly enriched in the experimental sample compared to the control beads and should show reduced abundance in the competitive elution control.

Phase III: Rigorous Target Validation

Once a list of putative targets is generated from either the hypothesis-driven or unbiased approaches, they must be validated to confirm they are both necessary and sufficient for the compound's biological effect.[20][21]

Biochemical Validation of Direct Interaction

This step confirms a direct, functional interaction between the compound and the purified target protein.

Detailed Protocol: Enzyme Kinetic Assay (Example for a Kinase)

This protocol measures the ability of the compound to inhibit the activity of a purified recombinant kinase identified as a hit.[22][23]

1. Reaction Setup:

- Assays are typically performed in 96- or 384-well plates.

- Prepare a reaction buffer optimal for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).

- Create a serial dilution of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in DMSO, then dilute further into the reaction buffer. The final DMSO concentration should be kept low (<1%).

- To each well, add the purified recombinant kinase, its specific peptide substrate, and the compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

2. Reaction Initiation and Detection:

- Initiate the reaction by adding ATP. For continuous assays, a coupled-enzyme system that produces a fluorescent or colorimetric signal in real-time is often used (e.g., ADP-Glo™, Z'-LYTE™).

- Incubate the plate at a controlled temperature (e.g., 30°C).

- Measure the signal (e.g., fluorescence or absorbance) at regular intervals over a period where the "no inhibitor" reaction is linear.[23][24]

3. Data Analysis:

- Calculate the initial reaction velocity (rate) for each inhibitor concentration.

- Normalize the rates to the vehicle control (defined as 100% activity).

- Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

| Table 1: Hypothetical Kinase Selectivity Profile Data | | :--- | :--- | | Kinase Target | IC50 (nM) | | JAK2 | 45 | | JAK3 | 150 | | VEGFR-2 | 850 | | p38α MAPK | 2,100 | | PI3Kα | >10,000 | | c-Met | >10,000 |

Cell-Based Validation of Target Engagement and Function

Confirming that the compound engages its target in a living cell and modulates its downstream signaling is the critical next step.[25][26]

Caption: Hypothetical Inhibition of the JAK/STAT Signaling Pathway.

Detailed Protocol: Western Blot Analysis of Pathway Modulation

This protocol assesses if the compound inhibits the phosphorylation of a downstream effector of the target kinase (e.g., STAT3 for a JAK kinase target).[4]

1. Cell Treatment:

- Seed a relevant cell line (e.g., SKOV3 for JAK/STAT analysis) in 6-well plates and grow to 70-80% confluency.[5]

- Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

- Pre-treat the cells with various concentrations of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (or vehicle) for 1-2 hours.

- Stimulate the cells with an appropriate ligand (e.g., Interleukin-6) for a short period (e.g., 15-30 minutes) to activate the pathway.

2. Protein Extraction and Quantification:

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

- Quantify protein concentration using a BCA assay to ensure equal loading.

3. SDS-PAGE and Immunoblotting:

- Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-STAT3).

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Self-Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-β-actin) to confirm that the observed decrease in phosphorylation is not due to a decrease in total protein or unequal loading.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the comprehensive characterization of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one. By integrating hypothesis-driven screening with unbiased target deconvolution, followed by rigorous biochemical and cell-based validation, researchers can build a compelling case for a specific mechanism of action. Successful identification and validation of a primary target will pave the way for subsequent lead optimization, in-depth toxicological studies, and eventual in vivo efficacy testing in relevant animal models of disease, such as tumor xenograft models for an anticancer agent.[5] This systematic approach is crucial for de-risking the drug development process and maximizing the potential of this novel chemical entity to become a next-generation therapeutic.

References

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

-

Kwon, H. J., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. [Link]

-

Shi, Y., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]

-

Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

-

ELRIG. (2022). 5 WAYS CELL-BASED SCREENING IS REVOLUTIONISING DRUG DISCOVERY. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. PubMed. [Link]

-

Lee, J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

-

Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

-

Drug Discovery News. (2023). Cell-based screening: accelerating therapeutic development. [Link]

-

Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC. [Link]

-

Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

-

Selvita. Target Deconvolution and Mechanism of Action. [Link]

-

Wikipedia. Enzyme kinetics. [Link]

-

Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PubMed. [Link]

-

Eppendorf Canada. (2020). Enzyme Kinetic Assays – How Does It Work?. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. [Link]

-

Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

-

Adhikari, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. ResearchGate. [Link]

-

Liu, X., et al. (2020). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Publishing. [Link]

-

ResearchGate. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. [Link]

-

El-Sayed, M., et al. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

-

El-Sayed, M., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]

-

Sari, A. N., et al. (2024). The activity of pyrazoline B compound in inhibiting proliferation of breast cancer cells with human epidermal growth factor receptor 2 overexpression. PMC. [Link]

-

Karaman, B., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Hannedouche, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

-

Leite, D., et al. (2026). Design, Synthesis, and Evaluation of Naphthyl Pyrazino‐Pyrido‐Pyrimidinones Targeting the Phosphoinositide 3‐Kinase/Alpha‐Serine/Protein Kinase B/Mammalian Target of Rapamycin Pathway. PMC. [Link]

-

Ye, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]

-

Zhao, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

-

Kim, S. H., & Brady, S. F. (2020). Pyrazinone Biosynthesis and Signaling—Myxo Style. PMC. [Link]

-

Tabana, Y. M., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

-

Springer Nature Experiments. Methods of Identification and Validation of Drug Target. [Link]

-

Pre-Clinical Research. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Bio-Rad. Target Discovery: Identification and Validation. [Link]

-

El-Sayed, M. A. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

-

Kim, S. H., et al. (2024). Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca. PubMed. [Link]

-

Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. [Link]

-

Fares, M., et al. (2019). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Publications. [Link]

-

Alam, M. S., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. PMC. [Link]

-

Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PMC. [Link]

-

Sharma, R., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Di Meo, F., et al. (2021). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. PMC. [Link]

-

Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Sharma, V., et al. (2010). Current status of pyrazole and its biological activities. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Naphthyl Pyrazino‐Pyrido‐Pyrimidinones Targeting the Phosphoinositide 3‐Kinase/Alpha‐Serine/Protein Kinase B/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. mdpi.com [mdpi.com]

- 16. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. technologynetworks.com [technologynetworks.com]

- 19. selvita.com [selvita.com]

- 20. tandfonline.com [tandfonline.com]

- 21. bio-rad.com [bio-rad.com]

- 22. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 25. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. lifescienceglobal.com [lifescienceglobal.com]

Preliminary In Vitro Screening Cascade for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one: A Technical Guide

Executive Summary & Structural Rationale

The compound 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (hereafter referred to as 5B-FPZ ) represents a novel, halogenated N-arylpyrazinone derivative. The pyrazin-2(1H)-one scaffold is highly privileged in modern drug discovery, most notably serving as the core pharmacophore for potent inhibitors of the viral RNA-dependent RNA polymerase (RdRP) [1].

From a medicinal chemistry perspective, 5B-FPZ is an ideal early-stage lead. The 3-fluorophenyl moiety is designed to occupy deep, hydrophobic binding pockets, while the bromine atom at the C5 position serves a dual purpose: it enhances target residence time via halogen bonding and provides a synthetic vector for future late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

As a Senior Application Scientist, my objective is to outline a rigorous, self-validating in vitro screening cascade for 5B-FPZ. This guide bypasses rigid templates to focus on the causality behind experimental choices, ensuring that every assay generates high-fidelity, actionable data.

The Screening Cascade Workflow

The following diagram illustrates the logical progression of our in vitro screening cascade. We employ a "fail-fast, fail-cheap" methodology, ensuring physicochemical liabilities are ruled out before advancing to complex cellular models.

Caption: Logical progression of the in vitro screening cascade for Compound 5B-FPZ.

Phase 1: Physicochemical Profiling & Assay Readiness

The Causality: A common pitfall in high-throughput screening (HTS) is the advancement of "Pan-Assay Interference Compounds" (PAINS) or aggregators. According to the , establishing kinetic solubility is a non-negotiable first step to prevent artifactual aggregation-based enzyme inhibition[2][3]. If 5B-FPZ precipitates in the aqueous assay buffer, it will form colloidal aggregates that non-specifically sequester the target protein, yielding false-positive binding data.

Self-Validating Protocol: We assess kinetic solubility via nephelometry (laser light scattering). 5B-FPZ is titrated from a 10 mM DMSO stock into PBS (pH 7.4). The point at which light scattering exponentially increases marks the solubility limit. Only concentrations below this limit are utilized in subsequent biochemical assays.

Phase 2: Primary Target Engagement (Biochemical/Biophysical)

The Causality: Phenotypic cellular screens are valuable, but they do not prove direct target engagement. To validate 5B-FPZ as a true PB2 inhibitor, we must quantify its binding kinetics. is prioritized over steady-state IC50 assays because it resolves the association ( kon ) and dissociation ( koff ) rates[4][5]. A compound with a slow off-rate (long residence time) often demonstrates superior in vivo efficacy and a prolonged pharmacodynamic effect.

Step-by-Step Methodology: SPR Binding Assay

-

Surface Preparation: Immobilize recombinant, His-tagged viral PB2 protein onto a Ni-NTA sensor chip. Self-Validation: Leave Flow Cell 1 (FC1) blank as a reference channel to subtract non-specific binding and bulk refractive index changes.

-

Solvent Correction: Because 5B-FPZ is dissolved in DMSO, prepare a 0.5% to 1.5% DMSO calibration curve in the running buffer. This mathematically corrects for the massive refractive index shifts caused by slight DMSO mismatches between the sample and the buffer.

-

Analyte Injection: Inject 5B-FPZ in a multi-cycle kinetic format (0.1, 0.3, 1, 3, and 10 µM) at a rapid flow rate of 30 µL/min to minimize mass transport limitations.

-

Dissociation & Regeneration: Allow 300 seconds for dissociation. If the baseline does not recover, regenerate the surface using a mild 10 mM Glycine-HCl (pH 2.5) pulse.

-

Data Analysis: Double-reference the sensorgrams (subtracting FC1 and a buffer-only blank injection) and fit the curves to a 1:1 Langmuir binding model to extract KD .

Caption: Mechanism of action: 5B-FPZ inhibiting the viral PB2 cap-binding domain.

Phase 3: Secondary Cellular Assays (Phenotypic & Functional)

The Causality: A compound that kills viruses by killing the host cell is a toxin, not a therapeutic. Therefore, we must run parallel cellular assays to determine both the Cytotoxic Concentration ( CC50 ) and the Effective Concentration ( EC50 ). The ratio of these two metrics generates the Selectivity Index ( SI=CC50/EC50 ). An SI > 10 is the minimum threshold for trustworthiness in early drug discovery.

Step-by-Step Methodology: Cell Viability & Antiviral Efficacy

-

Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 384-well opaque plates at 2,000 cells/well. Incubate overnight at 37°C.

-

Compound Treatment: Dispense 5B-FPZ using an acoustic liquid handler in a 10-point dose-response curve. Self-Validation: Include 0.5% DMSO as a vehicle control (defining 100% viability) and 10 µM Puromycin as a positive kill control to validate assay sensitivity.

-

Viral Infection (For EC50 Plate): Infect cells with Influenza A (H1N1) at a Multiplicity of Infection (MOI) of 0.01. Leave the CC50 plate uninfected.

-

Endpoint Detection: After 48 hours, add ATP-based luminescent reagent (e.g., CellTiter-Glo). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal. ATP is a direct, highly sensitive marker of metabolically active cells[6].

-

Quantification: Read luminescence. Calculate CC50 and EC50 using a 4-parameter logistic non-linear regression model.

Phase 4: Early In Vitro ADME (Microsomal Stability)

The Causality: The presence of a 3-fluorophenyl ring and a pyrazinone core makes 5B-FPZ susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. A highly potent compound is useless if it undergoes rapid first-pass metabolism.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability

-

Incubation Mixture: Combine 1 µM 5B-FPZ with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP enzymes).

-

Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: Run a minus-NADPH control to rule out non-CYP mediated chemical degradation.

-

Analysis: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound versus time to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Data Presentation: Quantitative Profiling Summary

The following table summarizes the targeted thresholds and hypothetical profiling data for 5B-FPZ against a known reference standard, demonstrating how go/no-go decisions are quantified.

| Assay Category | Parameter | 5B-FPZ (Observed) | Reference Drug (Favipiravir) | Target Threshold for Lead Advancement |

| Physicochemical | Kinetic Solubility (PBS, pH 7.4) | > 100 µM | > 200 µM | > 50 µM |

| Biophysical (SPR) | Binding Affinity ( KD ) | 0.18 µM | 0.45 µM | < 1.0 µM |

| Cellular Efficacy | Antiviral Activity ( EC50 ) | 1.2 µM | 2.5 µM | < 5.0 µM |

| Cellular Toxicity | Cytotoxicity ( CC50 ) | > 100 µM | > 100 µM | > 50 µM |

| Therapeutic Window | Selectivity Index (SI) | > 83 | > 40 | SI > 10 |

| In Vitro ADME | HLM Half-life ( t1/2 ) | 42 min | 65 min | > 30 min |

References

-

Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Based Assays. NCBI Bookshelf.[Link]

-

Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay: Principles and Advantages.[Link]

Sources

- 1. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]

Application Notes and Protocols for Kinase Inhibition Assays using 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in kinase inhibition assays. While the pyrazinone scaffold is a recognized pharmacophore in kinase inhibitor design, this specific molecule represents a novel investigational compound.[1][2][3] These application notes are structured to provide both the theoretical underpinnings and practical, step-by-step protocols for characterizing its potential as a kinase inhibitor. We will focus on a luminescence-based ADP-Glo™ Kinase Assay as a primary method due to its high sensitivity and broad applicability across the kinome.[4][5]

Introduction: The Rationale for Investigating 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[7] The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] The inclusion of a bromine atom and a fluorophenyl group on the 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one molecule can enhance binding affinity and selectivity for target kinases.

Given its structural features, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is hypothesized to function as an ATP-competitive kinase inhibitor. This document will guide the user through the necessary steps to test this hypothesis and characterize the inhibitory profile of the compound.

Compound Handling and Preparation

Proper handling and storage of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one are crucial for maintaining its integrity and ensuring reproducible experimental results.

2.1. Storage and Stability

-

Storage: The compound should be stored as a solid at 2-8°C in a tightly sealed container, protected from light and moisture.[8]

-

Solution Stability: For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2.2. Solubility

-

The solubility of the compound should be empirically determined in the desired solvent (e.g., DMSO).

-

For kinase assays, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

2.3. Preparation of Working Solutions

-

Prepare serial dilutions of the compound from the high-concentration stock in the appropriate kinase assay buffer.

-

It is critical to ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[9][10]

Principle of the Kinase Inhibition Assay: The ADP-Glo™ Method

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The assay is performed in two steps:

-

Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one) are incubated together. In the presence of an inhibitor, the kinase activity is reduced, leading to lower production of ADP.

-

ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal that is proportional to the initial amount of ADP.[12][13]

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for determining the IC50 value of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one against a target kinase.[11][12]

4.1. Materials and Reagents

-

Target Kinase (e.g., a serine/threonine or tyrosine kinase)

-

Kinase Substrate (specific to the target kinase)

-

ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

-

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well microplates

-

Plate-reading luminometer

4.2. Assay Setup

The following steps outline the procedure for a 384-well plate format. Volumes can be adjusted for other plate formats, maintaining the recommended ratios.[12]

Table 1: Reagent Preparation

| Reagent | Preparation |

| 2X Kinase/Substrate Mix | Prepare a solution containing 2X the final concentration of kinase and substrate in kinase reaction buffer. |

| 2X ATP Solution | Prepare a solution of ATP at 2X the final desired concentration in kinase reaction buffer. The optimal ATP concentration is often at or near the Km of the kinase. |

| Inhibitor Dilutions | Prepare a serial dilution of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in kinase reaction buffer at 4X the final desired concentrations. |

4.3. Step-by-Step Protocol

-

Compound Plating: Add 2.5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. For control wells, add 2.5 µL of kinase reaction buffer with the same final DMSO concentration.

-

Enzyme/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate Mix to all wells.

-

Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

-

Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12]

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[12]

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Data Analysis and Interpretation

5.1. Data Normalization

-

0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor.

-

100% Inhibition (Low Signal): Wells containing substrate, ATP, and vehicle, but no kinase.

The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_low_control) / (RLU_high_control - RLU_low_control))

Where RLU is the Relative Light Units.

5.2. IC50 Determination

The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[15]

Table 2: Example Data for IC50 Determination

| Inhibitor Conc. (nM) | Log [Inhibitor] | % Inhibition |

| 0.1 | -1 | 2.5 |

| 1 | 0 | 8.1 |

| 10 | 1 | 25.3 |

| 100 | 2 | 51.2 |

| 1000 | 3 | 85.6 |

| 10000 | 4 | 98.9 |

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Potential Cause | Suggested Solution |

| High variability between replicates | Pipetting errors, improper mixing, plate edge effects. | Use calibrated pipettes, ensure thorough mixing, and avoid using the outer wells of the plate. |

| Low signal-to-background ratio | Suboptimal enzyme concentration, short incubation time, inactive reagents. | Optimize enzyme concentration and incubation time. Check the expiration dates and storage conditions of all reagents. |

| Inconsistent IC50 values | Compound precipitation, instability of the compound in the assay buffer. | Visually inspect for precipitation. Test the stability of the compound in the assay buffer over the course of the experiment. |

Alternative and Complementary Assays

To validate the results obtained from the ADP-Glo™ assay and to further characterize the mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, other assay formats can be employed.

-

LanthaScreen® Eu Kinase Binding Assay: A TR-FRET-based assay that directly measures the binding of the inhibitor to the kinase.[14][16] This can confirm direct target engagement.

-

Z'-LYTE™ Kinase Assay: A FRET-based assay that measures substrate phosphorylation.[17][18] This provides an alternative method to measure enzymatic activity.

Conclusion

These application notes provide a robust framework for the initial characterization of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one as a potential kinase inhibitor. By following the detailed protocols and considering the principles outlined, researchers can generate reliable data on the potency and mechanism of action of this novel compound, thereby guiding further drug discovery and development efforts.

References

- Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO.

- LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Invitrogen.

- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.

- LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.

- LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - ES.

- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.

- ADP Glo Protocol. (n.d.).

- ADP-Glo™ Lipid Kinase Assay Protocol. (n.d.). Promega Corporation.

- ADP-Glo kinase assay. (n.d.). Bio-protocol.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.

- LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech.

- Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). Benchchem.

- LanthaScreen™ Eu Kinase Binding Assay for PKMYT1. (n.d.). Thermo Fisher Scientific.

- In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

- Z'-LYTE™ Kinase Assay Platform. (n.d.).

- Z'-LYTE Kinase Assay Kits. (n.d.). Thermo Fisher Scientific - US.

- What Is the Best Kinase Assay?. (2025, July 3). BellBrook Labs.

- Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.

- SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions. (n.d.). Thermo Fisher Scientific.

- Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide. (n.d.). Thermo Fisher Scientific.

- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2025, August 6). ResearchGate.